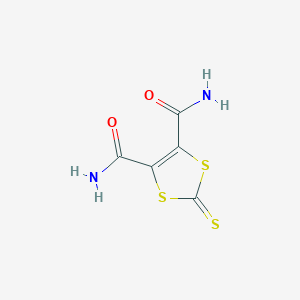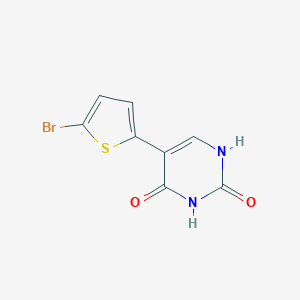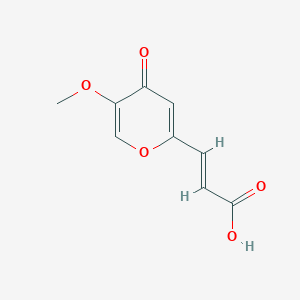
3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid is an organic compound with the molecular formula C9H8O5 It is characterized by the presence of a methoxy group, a pyran ring, and an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid typically involves the condensation of 5-methoxy-4-oxo-4H-pyran-2-carbaldehyde with malonic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions
3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyran ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield 3-(5-hydroxy-4-oxo-4H-pyran-2-yl)acrylic acid, while reduction of the carbonyl group would produce 3-(5-methoxy-4-hydroxy-4H-pyran-2-yl)acrylic acid.
科学研究应用
3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include modulation of oxidative stress, inhibition of cell proliferation, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 3-(5-hydroxy-4-oxo-4H-pyran-2-yl)acrylic acid
- 3-(5-methoxy-4-hydroxy-4H-pyran-2-yl)acrylic acid
- 3-(5-methoxy-4-oxo-4H-pyran-2-yl)propanoic acid
Uniqueness
3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and acrylic acid moiety make it a versatile compound for various synthetic and research applications.
属性
IUPAC Name |
(E)-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-13-8-5-14-6(4-7(8)10)2-3-9(11)12/h2-5H,1H3,(H,11,12)/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPBZBHBRQKHLA-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=COC(=CC1=O)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
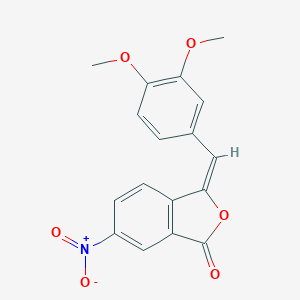
![3-{4-nitrobenzylidene}furo[3,4-b]quinolin-1(3H)-one](/img/structure/B428602.png)
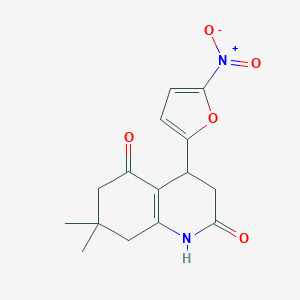
![1-(2-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B428607.png)
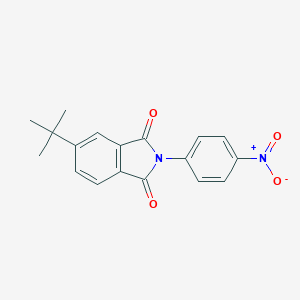
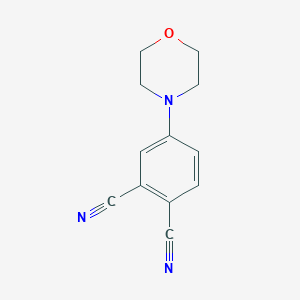

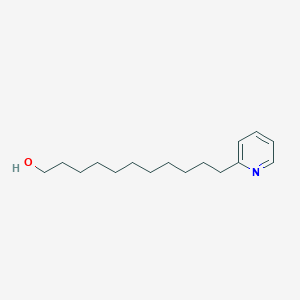
![3-phenylanthra[9,1-cd][1,2]diazepin-8(4H)-one](/img/structure/B428618.png)
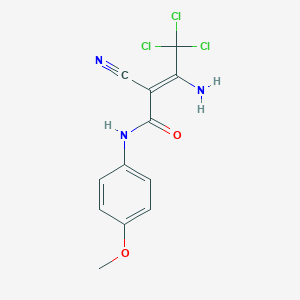
![Methyl 2-{[(cyclohexylamino)(cyclohexylimino)methoxy]carbonyl}-6,8,10-trimethyl-1-heptalenecarboxylate](/img/structure/B428624.png)
![1-Amino-3-methyl-11H-benzo[h]thieno[3,4-c]chromen-11-one](/img/structure/B428626.png)
